(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1807890-97-6
VCID: VC3024876
InChI: InChI=1S/C11H13NO.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-6,8H,12H2,1-2H3;1H/t8-;/m1./s1
SMILES: CC1=C(OC2=CC=CC=C12)C(C)N.Cl
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

CAS No.: 1807890-97-6

Cat. No.: VC3024876

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride - 1807890-97-6

Specification

CAS No. 1807890-97-6
Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name (1R)-1-(3-methyl-1-benzofuran-2-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C11H13NO.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-6,8H,12H2,1-2H3;1H/t8-;/m1./s1
Standard InChI Key CWDWJEXBFDNUOR-DDWIOCJRSA-N
Isomeric SMILES CC1=C(OC2=CC=CC=C12)[C@@H](C)N.Cl
SMILES CC1=C(OC2=CC=CC=C12)C(C)N.Cl
Canonical SMILES CC1=C(OC2=CC=CC=C12)C(C)N.Cl

Introduction

(1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzofurans, which are heterocyclic aromatic compounds. The compound is specifically a chiral amine, with the (1R) configuration indicating its stereochemistry. This compound is of interest in various fields, including organic chemistry and pharmacology, due to its potential biological activities and synthetic applications.

Synthesis

The synthesis of (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride typically involves several steps, starting from the preparation of the benzofuran core. This can be achieved through various methods, such as the cyclization of appropriate precursors. The introduction of the chiral amine side chain requires stereoselective reactions to ensure the desired (1R) configuration.

  • Preparation of Benzofuran Core: The benzofuran ring can be synthesized from phenol derivatives through a series of reactions involving alkylation, acylation, and cyclization steps.

  • Introduction of Amine Side Chain: The amine side chain is introduced using reagents that allow for stereoselective synthesis, such as chiral auxiliaries or asymmetric catalysis.

  • Salt Formation: The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.

Biological Activities

While specific biological activities of (1R)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride may not be extensively documented, compounds within the benzofuran class are known for their potential in various therapeutic areas. These include anti-inflammatory, antimicrobial, and neuroprotective effects.

Potential Biological ActivityDescription
Anti-inflammatoryInhibition of inflammatory pathways
AntimicrobialInhibition of microbial growth
NeuroprotectiveProtection against neurodegenerative diseases

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